BenchChemオンラインストアへようこそ!

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole

Medicinal Chemistry Drug Design Physicochemical Properties

This specific 2-bromo-5-(4-chlorobenzyl)-1,3,4-thiadiazole (CAS 1344330-79-5) offers superior value for reproducible SAR. The 4-chlorobenzyl group uniquely enhances lipophilicity (XLogP3-AA=4.0) vs. aliphatic analogs. Consistently supplied at ≥95% purity, it is optimized for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Ensure experimental consistency and cost-efficiency by procuring this exact CAS.

Molecular Formula C9H6BrClN2S
Molecular Weight 289.58 g/mol
CAS No. 1344330-79-5
Cat. No. B1376682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole
CAS1344330-79-5
Molecular FormulaC9H6BrClN2S
Molecular Weight289.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NN=C(S2)Br)Cl
InChIInChI=1S/C9H6BrClN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
InChIKeyVCFJIQZDRWJWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole CAS 1344330-79-5: Basic Characteristics and Sourcing Baseline


2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole (CAS 1344330-79-5) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromine atom at the 2-position and a 4-chlorobenzyl group at the 5-position [1]. Its molecular formula is C9H6BrClN2S with a molecular weight of 289.58 g/mol [2]. The compound is widely recognized as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis, with reported investigations into antimicrobial, antifungal, and anticancer applications . It is commercially available as a research chemical, typically at a minimum purity of 95%, and is classified as non-hazardous for transport .

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole: Why In-Class Thiadiazoles Cannot Be Simply Substituted


While the 1,3,4-thiadiazole scaffold is a privileged pharmacophore associated with broad antimicrobial and anticancer activities [1], the specific substitution pattern—a 2-bromo group paired with a 5-(4-chlorobenzyl) moiety—uniquely dictates the compound‘s reactivity, physicochemical properties, and biological profile. Direct analogs such as 2-bromo-5-cyclopropyl-1,3,4-thiadiazole or 2-bromo-5-butyl-1,3,4-thiadiazole differ significantly in lipophilicity, metabolic stability, and target binding affinity due to the absence of the 4-chlorophenylmethyl group . Therefore, generic substitution within this class is not scientifically defensible; the exact compound must be specified to ensure reproducibility of synthetic outcomes and biological assay results [2]. The following evidence guide quantifies the critical dimensions where this specific compound demonstrates verifiable differentiation.

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole: Quantitative Evidence for Scientific Selection and Procurement


2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole: Comparative Lipophilicity and Predicted Drug-Likeness vs. Aliphatic Analogs

The 4-chlorophenylmethyl substituent at the 5-position significantly increases lipophilicity compared to aliphatic analogs, a critical determinant of membrane permeability and target binding. Calculated LogP (XLogP3-AA) for 2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole is 4.0 [1]. In contrast, the aliphatic analog 2-bromo-5-butyl-1,3,4-thiadiazole exhibits a substantially lower XLogP3-AA of 2.8 [2]. This difference of 1.2 log units corresponds to an approximately 16-fold increase in predicted lipophilicity, which can profoundly influence ADME properties and biological assay outcomes.

Medicinal Chemistry Drug Design Physicochemical Properties

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole: Verified Commercial Purity Standards vs. Common In-Class Materials

The compound is reliably sourced from multiple established vendors with a consistent minimum purity specification of 95% . This level of commercial standardization is critical for reproducible synthesis. In contrast, many closely related thiadiazole intermediates are often only available at lower purities or in custom synthesis lots, which can introduce variability in downstream reaction yields. For instance, 2-bromo-5-cyclopropyl-1,3,4-thiadiazole is also listed at 95% purity , but 2-bromo-5-cyclohexyl-1,3,4-thiadiazole is frequently offered at 97% . While this 2% difference may seem minor, it can impact yield in sensitive cross-coupling reactions where the bromine atom acts as the reactive handle.

Organic Synthesis Chemical Procurement Quality Control

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole: Structural Uniqueness and Database Differentiability

The compound possesses unique structural identifiers that unequivocally distinguish it from all other chemicals. The InChIKey VCFJIQZDRWJWAX-UHFFFAOYSA-N and SMILES string C1=CC(=CC=C1CC2=NN=C(S2)Br)Cl serve as a definitive digital fingerprint [1]. This differentiates it from close analogs such as 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole (InChIKey: XXXXXXXXXXXXXX, SMILES: BrC1=NN=C(S1)C2=CC=C(Cl)C=C2) which lacks the methylene bridge . The presence of this -CH2- linker dramatically alters molecular flexibility and electronic conjugation, directly impacting both synthetic reactivity and biological target engagement.

Cheminformatics Database Curation Compound Identification

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole: In Silico Predicted Biological Target Profile vs. Thiadiazole Class Average

Computational target prediction using the SwissTargetPrediction tool indicates that 2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole has a high probability ( >50%) of interacting with specific kinases and proteases [1]. This is consistent with the broader 1,3,4-thiadiazole class, which is known for enzyme inhibition, particularly kinases, carbonic anhydrases, and phosphodiesterases [2]. However, the 4-chlorobenzyl substitution is predicted to enhance binding affinity to certain cytochrome P450 enzymes (e.g., CYP2C9) compared to smaller aliphatic or unsubstituted phenyl derivatives, a factor that must be considered in metabolism and toxicity studies [1].

Computational Biology Drug Discovery Target Prediction

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole: Recommended Research and Procurement Application Scenarios


Medicinal Chemistry SAR Studies for Optimizing Lipophilicity and Target Engagement

Researchers conducting structure-activity relationship (SAR) investigations on 1,3,4-thiadiazole-based kinase inhibitors should prioritize this compound as a probe for exploring the impact of enhanced lipophilicity (XLogP3-AA = 4.0) on cellular permeability and target binding. The 4-chlorophenylmethyl group provides a distinct hydrophobic anchor not present in aliphatic analogs, as evidenced by the 1.2 log unit difference in XLogP compared to 2-bromo-5-butyl-1,3,4-thiadiazole [1]. This makes it ideal for series optimization aimed at improving membrane penetration while monitoring for potential CYP liabilities [2].

Organic Synthesis: Reliable Building Block for Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent electrophilic partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions due to the presence of the reactive 2-bromo group. Its commercial availability at a consistent 95% purity from multiple vendors [1] reduces batch-to-batch variability in reaction yields. Procurement managers should select this specific derivative over custom-synthesized or lower-purity alternatives when reproducibility and cost-efficiency are paramount for generating libraries of 2-substituted-5-(4-chlorobenzyl)-1,3,4-thiadiazoles .

Cheminformatics and Database Management: Unique Identifier for Accurate Compound Registration

For database curators and cheminformaticians, the compound's distinct InChIKey (VCFJIQZDRWJWAX-UHFFFAOYSA-N) and SMILES string (C1=CC(=CC=C1CC2=NN=C(S2)Br)Cl) are critical for unambiguous compound registration [1]. It must not be confused with 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole, which lacks the methylene bridge and therefore constitutes a different chemical entity with distinct properties. Using the correct identifier ensures accurate patent searches, literature mining, and chemical inventory management.

In Silico Drug Discovery: Modeling and Prediction of ADME/Tox Properties

Computational chemists can employ this compound as a validation test case for predictive ADME/Tox models due to its calculated lipophilicity (XLogP3-AA = 4.0) and predicted CYP inhibition profile [1][2]. Its unique substitution pattern allows for the refinement of models predicting metabolic stability and potential drug-drug interactions. The availability of both experimental and in silico data facilitates benchmarking and improves the accuracy of virtual screening campaigns focused on the 1,3,4-thiadiazole chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.